N-desmethyl afatinib

Description

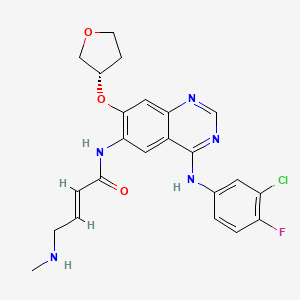

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(methylamino)but-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClFN5O3/c1-26-7-2-3-22(31)30-20-10-16-19(11-21(20)33-15-6-8-32-12-15)27-13-28-23(16)29-14-4-5-18(25)17(24)9-14/h2-5,9-11,13,15,26H,6-8,12H2,1H3,(H,30,31)(H,27,28,29)/b3-2+/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAATFWFFWESFY-FAAWYNLUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClFN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Pathways and Enzymology of N Desmethyl Afatinib Formation

In Vitro Metabolic Pathways Leading to N-Desmethyl Afatinib (B358)

In laboratory settings utilizing human-derived systems, the formation of N-desmethyl afatinib has been observed as a product of oxidative metabolism. fda.gov Specifically, studies using human liver microsomes demonstrated the capacity of these subcellular fractions to catalyze the N-demethylation of afatinib, resulting in the production of the N-desmethyl metabolite, also referred to as M10. fda.gov This process involves the removal of a methyl group from the dimethylamino moiety of the afatinib molecule.

In experiments with sandwich-cultured human hepatocytes, a more complex in vitro model that mimics the liver environment, metabolites potentially formed through cytochrome P450 (CYP) dependent reactions were identified. fda.gov Among these, N-desmethyl afatinib was one of the metabolites formed, although it was detected in trace amounts. fda.gov

| Metabolite Name | Alternate Designation | Metabolic Reaction | In Vitro System | Source |

|---|---|---|---|---|

| N-desmethyl afatinib | M10 | N-demethylation | Human Liver Microsomes, Sandwich-Cultured Human Hepatocytes | fda.gov |

Identification of Key Cytochrome P450 Isoforms Involved in N-Demethylation

The enzymatic basis for the N-demethylation of afatinib has been pinpointed to a specific isoform of the cytochrome P450 superfamily. fda.gov In vitro investigations have identified Cytochrome P450 3A4 (CYP3A4) as the key enzyme responsible for catalyzing the formation of N-desmethyl afatinib. fda.govtga.gov.au While other CYP enzymes are crucial for the metabolism of many pharmaceuticals, studies on afatinib indicate that its N-demethylation is specifically dependent on CYP3A4. tga.gov.au This finding aligns with the broader understanding that CYP3A4 is a major enzyme in human drug metabolism, responsible for the oxidation of a wide array of xenobiotics. However, it is consistently reported that this CYP3A4-mediated reaction for afatinib is minor. europa.euclinicaltrials.gov

| Enzyme Superfamily | Specific Isoform | Catalyzed Reaction | Significance | Source |

|---|---|---|---|---|

| Cytochrome P450 | CYP3A4 | Afatinib → N-desmethyl afatinib | Primary enzyme responsible for N-demethylation | fda.gov |

| Pathway | Description | Relative Contribution | Source |

|---|---|---|---|

| Fecal Excretion (Unchanged) | Elimination of the parent drug via feces. | Major (approx. 85.4% of dose) | europa.eudrugbank.com |

| Covalent Protein Adducts | Non-enzymatic covalent binding to plasma proteins. | Major circulating "metabolites". | guidetopharmacology.orgnih.govdrugbank.com |

| CYP-Mediated Metabolism | Enzymatic oxidation by Cytochrome P450 enzymes. | Minor (approx. 9% of total in vitro turnover) | fda.gov |

| N-Desmethylation (via CYP3A4) | Formation of N-desmethyl afatinib. | Trace / Too low to be quantified | fda.govtga.gov.au |

Preclinical Pharmacokinetic Disposition of Afatinib and Metabolite Generation

Overview of Afatinib (B358) Pharmacokinetics in Preclinical Models

Preclinical pharmacokinetic studies of afatinib have been conducted in several animal species, including mice, rats, rabbits, and Göttingen minipigs. Following oral administration of [¹⁴C]-radiolabeled afatinib, radioactivity was found to be widely distributed into most tissues in rats and minipigs, declining slowly over time with detectable levels remaining at 312 hours. The absolute bioavailability of oral afatinib in rats and minipigs showed variability, ranging from 11% to 45%. nih.gov,

Afatinib demonstrates high plasma protein binding across all investigated animal species (rabbits, rats, minipigs, and mice), with mean plasma protein binding exceeding 92% within a concentration range of 0.05–0.5 µM. nih.gov, In vitro studies indicated that afatinib was predominantly distributed into the blood cells of rats and minipigs, with blood-to-plasma ratios greater than 3.

Metabolism of afatinib in these animal species was found to be minimal. nih.gov, , researchgate.net The excretion of the unchanged parent compound accounted for a significant percentage of the administered dose: ≥50% in rats, ≥60% in mice, ≥72% in minipigs, and ≥87% in rabbits. The total number of metabolites observed at amounts ≥1% of the administered dose was relatively small, with minor differences in the metabolite pattern between species.

Excretion Pathways and Metabolite Recovery in Animal Models

The primary route of elimination for afatinib across all investigated animal species is via the feces, accounting for approximately 85% to 94% of the oral dose. fda.gov, nih.gov, Urinary excretion of afatinib-related radioactivity is minimal, typically less than 5% of the dose. nih.gov, tga.gov.au This suggests that biliary secretion of the unchanged drug is the predominant mechanism of elimination. nih.gov

Studies using [¹⁴C]-radiolabeled afatinib in healthy male volunteers also showed that the majority of the dose was recovered in the feces (85.4%), with negligible clearance in the urine (4.29%). nih.gov, nih.gov, researchgate.net Fecal excretion of radioactivity occurred chiefly between 24 and 48 hours after dosing, with about 62% excreted as afatinib in one study. tga.gov.au

Minimal metabolism was observed in animal studies and healthy human volunteers, with unchanged drug predominantly excreted in the feces. nih.gov, dovepress.com, , nih.gov, researchgate.net

| Species | Route of Excretion | Percentage of Dose | Reference |

| Animal Species | Feces | 85-94% | fda.gov, nih.gov, |

| Animal Species | Urine | <5% | nih.gov, tga.gov.au |

| Healthy Humans | Feces | 85.4% | nih.gov, nih.gov, researchgate.net |

| Healthy Humans | Urine | 4.29% | nih.gov, nih.gov, researchgate.net |

Formation of Protein Adducts and their Relationship to N-Desmethyl Metabolite Levels

A significant aspect of afatinib's disposition is the formation of covalent adducts with proteins. fda.gov, nih.gov, , nih.gov, tga.gov.au, researchgate.net In human plasma, the major circulating species of afatinib are covalent adducts to plasma proteins. fda.gov, nih.gov, These protein adducts include hemoglobin, and afatinib was highly associated with red blood cells in all species examined, including humans. fda.gov The formation of these covalent adducts is considered a major metabolic pathway, formed by the addition of electron-rich groups in glutathione (B108866) (GSH), cysteine, or plasma protein to the Michael acceptor site in afatinib. nih.gov The slow decomposition of these adducts may contribute to the prolonged elimination phase observed for afatinib. nih.gov

Advanced Analytical Methodologies for the Quantification and Characterization of N Desmethyl Afatinib

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Metabolite Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely employed technique for the quantification of drugs and their metabolites in biological samples due to its high sensitivity and specificity. This method combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry.

Several studies have utilized LC-MS/MS for the simultaneous determination of afatinib (B358) and its metabolites in biological matrices such as plasma. While specific details solely on N-desmethyl afatinib's quantification parameters (such as specific multiple reaction monitoring transitions) are often presented within broader panels of analytes, the general principles of LC-MS/MS method development for metabolites apply x-mol.netnih.govresearchgate.netnih.govresearchgate.net.

In LC-MS/MS methods, analytes are separated chromatographically before entering the mass spectrometer. The mass spectrometer then ionizes the compounds and detects them based on their mass-to-charge ratio (m/z). For quantitative analysis, tandem mass spectrometry (MS/MS) is often used in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where specific precursor ions and their characteristic fragment ions are monitored. This provides enhanced selectivity and reduces interference from matrix components. nih.govresearchgate.netnih.govresearchgate.netfrontiersin.org

Sample preparation is a critical step in LC-MS/MS analysis of biological samples to remove interfering substances and concentrate the analytes. Techniques such as protein precipitation, liquid-liquid extraction, and solid-phase extraction have been reported for the analysis of tyrosine kinase inhibitors and their metabolites in plasma. nih.govnih.govresearchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) Techniques for Separation and Detection

High-Performance Liquid Chromatography (HPLC), often coupled with various detectors such as UV or diode array detectors (DAD), is another technique used for the separation and detection of pharmaceutical compounds. While LC-MS/MS offers higher sensitivity and specificity for metabolite analysis in complex matrices, HPLC-UV/DAD methods can be suitable for the analysis of parent drugs and potentially their metabolites depending on the required sensitivity and the presence of a chromophore in the metabolite structure. ijpsjournal.comijpsjournal.comwjpls.orgnih.govijpsonline.comgoogle.com

HPLC methods involve the separation of analytes based on their differential partitioning between a stationary phase and a mobile phase. Various stationary phases (e.g., C18) and mobile phase compositions (mixtures of water, organic solvents like methanol (B129727) or acetonitrile, and buffers or additives) are employed to achieve optimal separation. ijpsjournal.comijpsjournal.comwjpls.orgijpsonline.com Detection is typically performed by measuring the absorbance of the eluting compounds at a specific wavelength if they possess a chromophore. ijpsjournal.comijpsjournal.comwjpls.orgijpsonline.comgoogle.com

Some studies have reported HPLC methods for the analysis of afatinib in different matrices, and while they may not always explicitly detail the analysis of N-desmethyl afatinib, the chromatographic principles and potential applicability for metabolite separation are relevant. ijpsjournal.comijpsjournal.comwjpls.orgijpsonline.comgoogle.com Chiral HPLC methods have also been developed for the separation of afatinib isomers, demonstrating the versatility of HPLC in separating closely related compounds. wjpls.org

Validation Parameters for N-Desmethyl Afatinib Bioanalytical Assays (e.g., sensitivity, linearity, specificity)

Bioanalytical method validation is essential to ensure the reliability, accuracy, and consistency of quantitative measurements of analytes in biological matrices. Guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) outline the key parameters that need to be validated. nih.govijpsjournal.comnih.govneliti.comsci-hub.segabi-journal.netstanford.edu

For bioanalytical assays quantifying N-desmethyl afatinib, the following parameters are typically evaluated:

Sensitivity: This is determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be reliably measured with acceptable accuracy and precision. nih.govresearchgate.netwjpls.orgsci-hub.segabi-journal.netijpsonline.com The Limit of Detection (LOD) is the lowest concentration that can be detected, though not necessarily quantified. researchgate.netijpsonline.comresearchgate.net

Linearity: The method's ability to yield results that are directly proportional to the concentration of the analyte within a defined range. This is typically assessed by analyzing calibration standards at different concentrations and determining the correlation coefficient and the accuracy of back-calculated concentrations. nih.govresearchgate.netresearchgate.netijpsjournal.comijpsjournal.comwjpls.orgneliti.comsci-hub.segabi-journal.netijpsonline.com

Specificity/Selectivity: The method's ability to uniquely measure the analyte in the presence of other components in the sample matrix, such as endogenous substances, co-administered medications, or other metabolites. nih.govijpsjournal.comijpsjournal.comwjpls.orgijpsonline.comgabi-journal.netijpsonline.com This is often evaluated by analyzing blank matrix samples and samples spiked with potential interfering substances. gabi-journal.net

Accuracy: The closeness of the measured value to the true concentration of the analyte. This is assessed by analyzing quality control (QC) samples at different concentrations. nih.govresearchgate.netresearchgate.netijpsjournal.comijpsjournal.comwjpls.orgneliti.comsci-hub.se

Precision: The agreement among individual measurements of a homogeneous sample under specified conditions. This is evaluated by assessing within-run (intra-day) and between-run (inter-day) variability using QC samples. nih.govresearchgate.netresearchgate.netneliti.comsci-hub.se

Recovery: The efficiency of the sample preparation method in extracting the analyte from the biological matrix. nih.govijpsjournal.comijpsjournal.com

Matrix Effect: The influence of the sample matrix on the ionization efficiency of the analyte in mass spectrometry. nih.govsci-hub.se

Stability: The stability of the analyte in the biological matrix under various storage conditions (e.g., at room temperature, frozen) and during sample processing and analysis. nih.govresearchgate.netwjpls.orgneliti.com

Validation acceptance criteria are typically defined based on regulatory guidelines, with common requirements including accuracy within ±15% (±20% at the LLOQ) and precision (RSD or %CV) not exceeding 15% (20% at the LLOQ). nih.govresearchgate.netsci-hub.segabi-journal.net

Table 1 provides illustrative validation parameter ranges reported in studies involving the analysis of afatinib and related compounds, which can serve as a general indication for N-desmethyl afatinib assays.

| Validation Parameter | Reported Range/Criteria | Source Examples (for Afatinib/related compounds) |

| Linearity (r or r²) | ≥ 0.995 - ≥ 0.9999 | nih.govresearchgate.netijpsjournal.comwjpls.orgijpsonline.comneliti.comijpsonline.com |

| Accuracy (% bias) | Within ±15% (±20% at LLOQ) | nih.govresearchgate.netresearchgate.netneliti.comsci-hub.segabi-journal.net |

| Precision (%RSD/CV) | ≤ 15% (≤ 20% at LLOQ) | nih.govresearchgate.netresearchgate.netneliti.comsci-hub.se |

| Recovery (%) | Typically > 80% | nih.govijpsjournal.comijpsjournal.com |

| LLOQ | Varies depending on method and matrix | nih.govnih.govresearchgate.netresearchgate.netwjpls.orgsci-hub.segabi-journal.netijpsonline.com |

Application of Analytical Methods in Preclinical Pharmacokinetic Studies

Validated analytical methods are indispensable for conducting preclinical pharmacokinetic (PK) studies. These studies are designed to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) in animal models. stanford.edu Quantification of the parent drug and its metabolites, including N-desmethyl afatinib, in biological matrices such as plasma, urine, and tissues from preclinical species (e.g., mice, rats) provides critical data on their exposure levels and disposition kinetics. researchgate.netnih.govuu.nlfda.gov

In preclinical PK studies, analytical methods are applied to measure the concentration of N-desmethyl afatinib over time after administration of afatinib. This allows for the determination of key pharmacokinetic parameters such as peak concentration (Cmax), time to peak concentration (Tmax), area under the concentration-time curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd). researchgate.net

Data from these studies help to characterize the metabolic profile of afatinib, assess the extent of formation and elimination of N-desmethyl afatinib, and understand its systemic exposure in different species. This information is crucial for evaluating the potential pharmacological activity or toxicity of the metabolite and for predicting human pharmacokinetics. researchgate.netnih.govuu.nlfda.gov Sensitive and reliable analytical methods are particularly important in preclinical studies where sample volumes might be limited. researchgate.netmdpi.com

Table 2 provides an example of pharmacokinetic parameters that might be determined in preclinical studies, although specific data for N-desmethyl afatinib in isolation from afatinib are less commonly reported in the provided search results.

| Pharmacokinetic Parameter | Description |

| Cmax | Maximum observed concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the concentration-time curve |

| t½ | Elimination half-life |

| CL | Clearance |

| Vd | Volume of distribution |

Mechanistic Investigations of Drug Drug Interactions Affecting N Desmethyl Afatinib Formation

Impact of Cytochrome P450 Enzyme Modulation on Afatinib (B358) Metabolism

Despite the limited metabolic profile, in vitro studies using human liver microsomes have identified the formation of N-desmethyl afatinib. fda.gov This specific metabolic reaction, N-demethylation, is catalyzed by the Cytochrome P450 enzyme CYP3A4. europa.eueuropa.eufda.gov Another minor metabolite, afatinib-N-oxide, is formed by flavin-containing monooxygenase 3 (FMO3). fda.govhres.ca However, the quantity of the CYP3A4-dependent N-desmethyl afatinib metabolite formed in vivo is considered too low to be quantitatively detected. europa.eueuropa.euhres.ca In one study, CYP-mediated metabolism was found to be of negligible importance for the biotransformation of afatinib. dovepress.com

Given that oxidative metabolism via CYP enzymes is not a significant pathway for afatinib's elimination, the risk of clinically relevant drug-drug interactions with agents that modulate CYP enzymes is low. europa.eunih.govnih.gov Afatinib itself is not an inhibitor or an inducer of CYP enzymes, further reducing the likelihood of it affecting the metabolism of other drugs. europa.eueuropa.eudovepress.com While physiologically-based pharmacokinetic (PBPK) modeling has predicted some changes in afatinib exposure with potent CYP3A4 modulators, the effect is less pronounced compared to other tyrosine kinase inhibitors that rely more heavily on CYP3A4 for clearance. amegroups.org For instance, co-administration with the strong CYP3A4 inhibitor ketoconazole (B1673606) was predicted to increase afatinib's area under the curve (AUC) by 28.8%, whereas the strong inducer rifampicin (B610482) was predicted to decrease it by 33.7%. amegroups.org This confirms that while a metabolic pathway via CYP3A4 exists for afatinib, it is not the principal determinant of its pharmacokinetics. nih.govnih.gov

Role of Efflux Transporters (e.g., P-glycoprotein) in Afatinib Disposition and Indirect Effects on Metabolite Levels

The most significant mechanism governing drug-drug interactions with afatinib involves drug transport proteins, particularly the efflux transporters P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). europa.eunih.gov In vitro and in vivo studies have consistently demonstrated that afatinib is a substrate for both P-gp and BCRP. europa.eueuropa.eunih.govnih.gov These transporters are located in key areas such as the intestines and liver, where they actively pump substrates like afatinib out of cells, limiting oral absorption and facilitating biliary excretion. nih.govnih.gov

Modulation of these transporters by other drugs can lead to clinically significant changes in afatinib plasma concentrations. d-nb.infojadpro.com

P-gp/BCRP Inhibition : Co-administration of afatinib with potent inhibitors of P-gp and BCRP, such as ritonavir (B1064), can increase afatinib exposure. One study in healthy volunteers found that when ritonavir was administered one hour before a 20 mg dose of afatinib, the maximum plasma concentration (Cmax) of afatinib increased by 39% and the total exposure (AUC) increased by 48%. europa.euresearchgate.netnih.gov The timing of administration appears to be a critical factor; when ritonavir was given simultaneously with or 6 hours after a 40 mg dose of afatinib, the increase in exposure was minimal. researchgate.netnih.gov Other potent P-gp inhibitors include cyclosporine A, ketoconazole, itraconazole, erythromycin, and verapamil. medscape.comcancercareontario.ca

P-gp Induction : Conversely, co-administration with a potent P-gp inducer, such as rifampicin, can decrease afatinib exposure. Pre-treatment with rifampicin for 7 days before a single 40 mg dose of afatinib resulted in a 22% decrease in Cmax and a 34% reduction in AUC. researchgate.netnih.gov

These interactions primarily affect the extent of afatinib absorption rather than its elimination half-life. researchgate.netnih.gov By altering the systemic concentration of the parent drug, P-gp and BCRP modulators have an indirect effect on the formation of metabolites like N-desmethyl afatinib. An increase in afatinib plasma levels due to a P-gp inhibitor would result in more substrate being available for the minor CYP3A4 metabolic pathway, potentially leading to a slight increase in N-desmethyl afatinib formation. Conversely, a P-gp inducer would decrease the available afatinib, thereby reducing the formation of its metabolites.

| Modulator | Mechanism | Afatinib Dose | Effect on Cmax | Effect on AUC | Source |

|---|---|---|---|---|---|

| Ritonavir (Inhibitor) | Potent P-gp and BCRP inhibitor | 20 mg | +39% | +48% | europa.eunih.gov |

| Rifampicin (Inducer) | Potent P-gp inducer | 40 mg | -22% | -34% | researchgate.netnih.gov |

Theoretical Considerations for Herb-Drug Interactions Influencing N-Desmethylation

While specific clinical studies on herb-drug interactions affecting N-desmethyl afatinib formation are limited, theoretical interactions can be postulated based on the known mechanisms of action of certain herbal products on CYP3A4 and P-gp. mdpi.comresearchgate.net Patients may use herbal supplements concurrently with cancer treatments, creating a potential for interactions. nih.gov

Grapefruit : Components of grapefruit are known inhibitors of intestinal CYP3A4 and P-gp. medscape.com By inhibiting these pathways, grapefruit could theoretically increase the bioavailability of afatinib, leading to higher plasma concentrations. medscape.com This elevated exposure could subsequently increase the amount of N-desmethyl afatinib formed.

Panax ginseng : Some studies suggest that Panax ginseng can inhibit CYP3A4. mdpi.com Concomitant use could theoretically lead to a modest increase in afatinib plasma levels by reducing its minor metabolic clearance, thereby slightly increasing the formation of N-desmethyl afatinib.

Comparative Analysis of N Desmethyl Afatinib with Other N Demethylated Tyrosine Kinase Inhibitor Metabolites

Metabolic Parallels and Divergences in N-Demethylation Across TKI Classes (e.g., Gefitinib (B1684475), Imatinib (B729), Tamoxifen)

Afatinib (B358) stands in sharp contrast to many other TKIs as it undergoes minimal metabolic transformation. clinicsinoncology.comnih.gov The primary route of excretion for afatinib is via the feces (85.4%) as an unchanged drug, with a negligible amount cleared through urine (4.3%). nih.gov In vitro studies have shown that enzyme-catalyzed metabolic reactions, including those mediated by Cytochrome P450 (CYP) enzymes, play a minor role in afatinib's disposition. nih.gov While the formation of N-desmethyl afatinib via CYP3A4 has been observed in vitro using human liver microsomes, this pathway is considered quantitatively insignificant in humans, with some studies reporting it as too low to be detected. fda.gov The major circulating species of afatinib in plasma are actually covalent adducts with proteins, not conventional metabolites. nih.govvulcanchem.com

Conversely, gefitinib, a first-generation EGFR TKI, undergoes extensive hepatic metabolism, primarily through CYP3A4, with smaller contributions from CYP2D6 and CYP3A5. clinicsinoncology.com This extensive biotransformation is a key feature of its clearance.

Imatinib, a TKI targeting BCR-ABL, is also subject to significant metabolism where N-demethylation is a major pathway. caymanchem.combiomol.com The process is predominantly carried out by CYP3A4, which converts imatinib to its main active metabolite, N-desmethyl imatinib. caymanchem.comdrugbank.com Other enzymes, including CYP1A2, CYP2D6, CYP2C9, and CYP2C19, play a minor role. drugbank.com Further research has highlighted the importance of CYP2C8 and CYP3A5 in the N-demethylation of imatinib as well. researchgate.netnih.gov

Tamoxifen (B1202), a selective estrogen receptor modulator (SERM), functions as a prodrug that requires extensive metabolism by CYP enzymes to form its active metabolites. mdpi.com The initial N-demethylation to N-desmethyl tamoxifen is catalyzed by enzymes such as CYP3A4 and CYP3A5. medchemexpress.complos.org This metabolite is then further hydroxylated by CYP2D6 to form the highly potent antiestrogenic metabolite, endoxifen, which is crucial for tamoxifen's therapeutic effect. mdpi.com

In Vitro Biological Activity Profiles of Related N-Demethylated Metabolites

The biological activities of N-demethylated metabolites of TKIs show significant variation, ranging from being as potent as the parent drug to having substantially different or weaker activity.

Enzymatic Diversity in N-Demethylation Across Different TKI Structures

The N-demethylation of TKIs is predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, but the specific isozymes involved vary depending on the TKI's structure. This enzymatic diversity influences the metabolic rate and potential for drug-drug interactions.

For afatinib, the very limited N-demethylation that occurs in vitro is attributed to CYP3A4. fda.gov However, this pathway is so minor that other sources report it as undetectable, emphasizing that CYP-mediated metabolism is not a significant clearance route for afatinib. clinicsinoncology.com

The N-demethylation of gefitinib is mainly performed by CYP3A4. clinicsinoncology.com The lesser involvement of CYP2D6 and CYP3A5 indicates some enzymatic breadth but highlights the primary role of CYP3A4. clinicsinoncology.com

Imatinib's N-demethylation showcases greater enzymatic diversity. While CYP3A4 is a major contributor to the formation of N-desmethyl imatinib, studies have conclusively shown that CYP2C8 is also a key enzyme in this biotransformation. researchgate.netnih.gov In fact, kinetic studies revealed CYP2C8 to be a high-affinity enzyme with a catalytic efficiency significantly greater than that of CYP3A4 and CYP3A5 for this specific reaction. nih.gov Other CYPs, including CYP3A5 and CYP3A7, also support the N-demethylation of imatinib. nih.gov

The metabolism of tamoxifen to N-desmethyl tamoxifen is primarily mediated by CYP3A4 and CYP3A5. medchemexpress.complos.org This initial step is distinct from the subsequent, clinically critical conversion of N-desmethyl tamoxifen to the more active metabolite, endoxifen, which is mainly catalyzed by CYP2D6. mdpi.com This two-step process, involving different key enzymes, highlights the complex interplay of the CYP system in the bioactivation of tamoxifen.

Synthetic Chemistry and Impurity Profiling of N Desmethyl Afatinib

Identification of N-Desmethyl Afatinib (B358) as a Process-Related or Degradation Impurity

N-desmethyl afatinib has been identified as an impurity that can be present in afatinib API. Impurities in pharmaceutical substances can originate from various sources, including the synthesis process, raw materials, intermediates, or degradation of the final product during storage. N-desmethylation refers to the removal of a methyl group, and in the case of afatinib, this likely occurs on the dimethylamino butenamide side chain.

Literature indicates that impurities in afatinib can arise from unreacted intermediates, residual solvents, isomeric by-products from the synthesis pathway, or degradation products formed under various conditions such as exposure to air, light, high humidity, aqueous environments, or heat. Specific studies on afatinib impurities have identified various related substances and degradation products. N-desmethyl afatinib is listed as a related substance or impurity of afatinib by several suppliers of pharmaceutical reference standards.

Strategies for the Synthesis and Characterization of N-Desmethyl Afatinib Reference Standards

To accurately identify and quantify impurities like N-desmethyl afatinib in afatinib API, highly pure reference standards are essential. These standards are used in analytical methods to confirm the presence and determine the concentration of the impurity.

The synthesis of N-desmethyl afatinib reference standards is typically undertaken to provide a well-characterized material for analytical purposes. While specific detailed synthetic routes for N-desmethyl afatinib are not extensively detailed in the public domain search results, the general approach for synthesizing impurities involves targeted synthesis based on the presumed structure of the impurity, often mimicking potential degradation pathways or by-products of the main synthesis route. One patent describes a method for preparing an afatinib degraded impurity compound by reacting afatinib under alkaline conditions.

Characterization of the synthesized N-desmethyl afatinib reference standard is crucial to confirm its structure and purity. Common spectroscopic and analytical techniques employed for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). These techniques provide data on the molecular structure, fragmentation pattern, and purity of the synthesized compound, ensuring its suitability as a reference standard. For instance, LC-MS/MS can be used to presume the structure based on fragmentation data, which is then confirmed by NMR and other spectroscopic analyses.

Methodologies for Impurity Profiling in Afatinib Active Pharmaceutical Ingredient (API) Manufacturing

Impurity profiling in afatinib API manufacturing involves the identification, quantification, and control of all impurities present above a certain threshold, typically following regulatory guidelines such as those from the ICH. This is primarily achieved through validated analytical methods.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for impurity profiling in pharmaceuticals due to its sensitivity, selectivity, and quantitative capabilities. HPLC methods for afatinib analysis are developed and validated to separate and detect the active compound from its related substances and degradation products. These methods often utilize reversed-phase columns and specific mobile phases, with detection commonly performed by UV absorbance.

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the identification and characterization of unknown impurities, including degradation products. LC-MS provides molecular weight information, while MS/MS can provide structural insights through fragmentation patterns. These techniques are invaluable in confirming the identity of impurities like N-desmethyl afatinib by comparing their mass spectra and retention times with those of synthesized reference standards.

Impurity profiling methodologies are validated according to regulatory guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). These validated methods ensure reliable and accurate determination of impurity levels in afatinib API batches, which is essential for quality control and regulatory compliance.

While specific quantitative data tables detailing N-desmethyl afatinib levels in afatinib API batches were not prominently featured in the provided search snippets, the research findings highlight the importance of these analytical methodologies in controlling impurities. For example, studies have shown that HPLC methods can effectively separate afatinib from its impurities, and LC-MS/MS has been used to characterize degradation products.

Q & A

Q. What is N-desmethyl afatinib, and how is it identified in pharmacokinetic studies?

N-Desmethyl afatinib (AST5902) is the principal metabolite of afatinib, an irreversible EGFR/HER2 tyrosine kinase inhibitor. It is identified using LC-QTOF-MS (liquid chromatography-quadrupole time-of-flight mass spectrometry) to analyze plasma and tissue samples, comparing retention times and fragmentation patterns with reference standards. Preclinical studies confirm its antineoplastic activity, which is comparable to the parent compound . Analytical validation includes cross-referencing with in vitro hepatic microsomal assays to confirm metabolic pathways.

Q. What role does N-desmethyl afatinib play in afatinib’s metabolic clearance?

Afatinib undergoes hepatic metabolism primarily via CYP3A4 , producing N-desmethyl afatinib. In vitro studies using human liver microsomes and recombinant CYP enzymes confirm CYP3A4 as the dominant isoform responsible for this biotransformation. The metabolite exhibits nonlinear pharmacokinetics due to autoinduction of CYP3A4 after repeated dosing, leading to increased clearance and metabolite accumulation . Researchers should monitor CYP3A4 activity in preclinical models to predict drug-drug interactions (DDIs).

Q. Which analytical methods are recommended for quantifying N-desmethyl afatinib in biological matrices?

- LC-QTOF-MS : Provides high-resolution mass accuracy for structural confirmation and quantification.

- GC-MS : Validated for stability studies but less sensitive for polar metabolites. Cross-validation with HPLC-UV is advised for method robustness. Ensure calibration curves span clinically relevant concentrations (e.g., 1–500 ng/mL in plasma), with quality controls adhering to FDA bioanalytical guidelines .

Advanced Research Questions

Q. How does the nonlinear pharmacokinetics of afatinib influence N-desmethyl afatinib accumulation?

Afatinib’s nonlinear PK arises from time- and dose-dependent CYP3A4 induction , observed in phase I trials. After multiple doses, autoinduction increases clearance (CL/F) by 20–40%, leading to metabolite accumulation. This complicates dose optimization, as AST5902’s antitumor activity may offset reduced afatinib exposure. Researchers should model PK/PD relationships using population pharmacokinetics (PopPK) and simulate scenarios with enzyme inducers/inhibitors .

Q. What experimental designs are optimal for assessing N-desmethyl afatinib’s contribution to efficacy and toxicity?

- In vitro models : Co-culture NSCLC cell lines (e.g., PC-9, H1975) with afatinib and AST5902 to compare IC50 values.

- In vivo xenografts : Administer afatinib ± CYP3A4 inhibitors (e.g., ketoconazole) to isolate metabolite effects.

- Clinical correlative studies : Measure AST5902 plasma levels in patients with EGFR exon 19 deletions (LUX-Lung trials subgroup) and correlate with PFS and adverse events (e.g., diarrhea, rash) .

Q. How do contradictory findings on afatinib’s efficacy and toxicity relate to N-desmethyl afatinib?

While afatinib improves PFS in NSCLC patients with EGFR mutations, phase III trials (LUX-Lung 3/6) reported 4 treatment-related deaths vs. none in chemotherapy arms. Hypotheses include:

- AST5902 accumulation in patients with impaired CYP3A4 function (e.g., liver dysfunction).

- Off-target kinase inhibition by the metabolite. Researchers should stratify toxicity analyses by CYP3A4 genetic polymorphisms (e.g., CYP3A422) and AST5902 exposure levels .

Q. What methodologies address challenges in studying N-desmethyl afatinib’s enzyme induction effects?

- PBPK modeling : Incorporate in vitro CYP3A4 induction data (e.g., EC50, Emax) to predict DDIs.

- Transgenic mouse models : Use liver-specific CYP3A4 humanized mice to study metabolite kinetics.

- Microdose trials : Administer ¹⁴C-labeled afatinib to trace metabolite distribution without therapeutic doses .

Key Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.